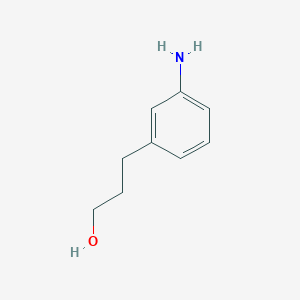

3-(3-Aminophenyl)propan-1-ol

Description

Structure

3D Structure

Properties

IUPAC Name |

3-(3-aminophenyl)propan-1-ol | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C9H13NO/c10-9-5-1-3-8(7-9)4-2-6-11/h1,3,5,7,11H,2,4,6,10H2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

DGUAFFKNTIUOFF-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC(=CC(=C1)N)CCCO | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C9H13NO | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID70435567 | |

| Record name | 3-(3-aminophenyl)propan-1-ol | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID70435567 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

151.21 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

52273-78-6 | |

| Record name | 3-(3-aminophenyl)propan-1-ol | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID70435567 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Significance of Aryl Amino Alcohols in Contemporary Organic Chemistry

Aryl-amino alcohols are a class of organic compounds characterized by the presence of an aromatic ring, an amino group, and a hydroxyl group. rsc.orgrsc.org This unique combination of functional groups makes them highly valuable and versatile building blocks in modern organic synthesis. rsc.orgopenaccessjournals.com Their structural motifs are found in a wide array of biologically active natural products and synthetic pharmaceuticals. rsc.orgnih.gov

The importance of aryl-amino alcohols stems from several key aspects:

Chiral Scaffolds: Many aryl-amino alcohols are chiral, and their enantiomerically pure forms are crucial for the synthesis of bioactive agents. They serve as important subunits for constructing chiral auxiliaries, ligands, and catalysts used in asymmetric synthesis to control the stereochemical outcome of reactions. rsc.orgopenaccessjournals.comnih.gov

Synthetic Intermediates: These compounds are extensively used as intermediates in the synthesis of more complex molecules, including pharmaceuticals and agrochemicals. rsc.org The amino and hydroxyl groups can be readily modified, allowing for the introduction of diverse functionalities. vulcanchem.comresearchgate.net

Catalysis: Aryl-amino alcohols and their derivatives are effective ligands in transition metal-catalyzed reactions. nih.govresearchgate.net Their ability to coordinate with metal centers can influence the reactivity and selectivity of catalytic processes, such as asymmetric hydrogenation and cross-coupling reactions. researchgate.netacs.org

Pharmacophores: The aryl-amino alcohol framework is a recognized pharmacophore, a molecular feature responsible for a drug's pharmacological activity. researchgate.net This makes them key components in the design and discovery of new therapeutic agents.

The development of new and efficient synthetic methods to produce aryl-amino alcohols, including stereoselective approaches, remains an active area of research in organic chemistry. rsc.orgrsc.orgnih.gov

Overview of Research Trajectories for 3 3 Aminophenyl Propan 1 Ol

Established Synthetic Pathways

Established methods for synthesizing this compound primarily involve the transformation of readily available starting materials through reliable and well-understood reaction mechanisms.

Reduction of Nitro Precursors to Amino Functional Groups

A common and effective method for the synthesis of this compound involves the reduction of a nitro precursor, such as 3-(3-nitrophenyl)propan-1-ol. This transformation is a fundamental step in aromatic chemistry, converting an electron-withdrawing nitro group into a versatile amino group.

Catalytic hydrogenation is a widely employed technique for this reduction. google.com Typical catalysts include palladium on carbon (Pd/C), which is known for its efficiency and selectivity. vulcanchem.comgoogle.com The reaction is generally carried out under a hydrogen atmosphere at pressures ranging from atmospheric to slightly elevated (1 to 3 atm). google.com Solvents such as ethanol (B145695) or ethyl acetate (B1210297) are commonly used. ulaval.ca For instance, the reduction of 2-(3-nitrophenyl)ethan-1-ol to 2-(3-aminophenyl)ethan-1-ol has been achieved using stannous chloride dihydrate (SnCl₂·2H₂O) in refluxing ethanol, followed by workup with a base. ulaval.ca

Another approach involves the use of rhenium thio complexes as catalysts for the selective hydrogenation of nitro groups. knutd.edu.ua Studies have shown that rhenium clusters can effectively catalyze the reduction of nitro compounds to their corresponding amino derivatives in aqueous solutions without reducing other functional groups like the double bond in the side chain of cinnamic acid. knutd.edu.ua

The reduction of related nitro compounds, such as (3-nitrophenyl)diphenylphosphine oxide, has also been reported to yield the corresponding amino derivative in the presence of 2-propanol. iucr.org This highlights the versatility of reduction methodologies in preparing aminophenyl compounds.

| Precursor | Catalyst/Reagent | Solvent | Conditions | Product | Reference |

| 3-(3-Nitrophenyl)propan-1-ol | Pd/C, H₂ | Ethanol | Atmospheric pressure | This compound | vulcanchem.comgoogle.com |

| 2-(3-Nitrophenyl)ethan-1-ol | SnCl₂·2H₂O | Ethanol | Reflux | 2-(3-Aminophenyl)ethan-1-ol | ulaval.ca |

| m-Nitrocinnamic acid | Rhenium thio complexes, H₂ | Water | 343 K, 0.1-0.3 MPa | m-Aminocinnamic acid | knutd.edu.ua |

| (3-Nitrophenyl)diphenylphosphine oxide | - | 2-Propanol | - | (3-Aminophenyl)diphenylphosphine oxide | iucr.org |

Reductive Amination Strategies

Reductive amination is a powerful and versatile method for the synthesis of amines from carbonyl compounds (aldehydes and ketones). d-nb.infomasterorganicchemistry.com This one-pot reaction involves the formation of an imine or enamine intermediate, which is then reduced in situ to the corresponding amine. masterorganicchemistry.comlibretexts.org This strategy avoids the issue of multiple alkylations that can occur with direct alkylation of amines. masterorganicchemistry.com

The process can be used to synthesize primary, secondary, and tertiary amines by reacting a carbonyl compound with ammonia, a primary amine, or a secondary amine, respectively. libretexts.orgresearchgate.net Common reducing agents for this transformation include sodium borohydride (B1222165) (NaBH₄), sodium cyanoborohydride (NaBH₃CN), and sodium triacetoxyborohydride (B8407120) (NaBH(OAc)₃). masterorganicchemistry.com Sodium cyanoborohydride is particularly effective as it can selectively reduce the iminium ion in the presence of the starting aldehyde or ketone. masterorganicchemistry.com

For the synthesis of aminophenylpropanol derivatives, a suitable ketone precursor can undergo reductive amination. For example, the synthesis of primary amines can be achieved through the reductive amination of ketones and aldehydes using ammonia. d-nb.info Iron-catalyzed reductive amination has emerged as a sustainable approach, utilizing earth-abundant metals. d-nb.info Various catalysts, including those based on iridium, have also been developed for reductive amination under mild conditions. kanto.co.jp

| Carbonyl Compound | Amine Source | Reducing Agent/Catalyst | Conditions | Product | Reference |

| Ketones/Aldehydes | Ammonia | Iron catalyst, H₂ | 140°C, 6.5 MPa | Primary Amines | d-nb.info |

| Ketones | Ammonium formate | Cp*Ir complexes | Transfer hydrogenation | Primary Amines | organic-chemistry.org |

| Aldehydes/Ketones | Amines | NaBH₃CN or NaBH(OAc)₃ | Mild | Secondary/Tertiary Amines | masterorganicchemistry.com |

Condensation Reactions in Aminophenylpropanol Synthesis

Condensation reactions, such as the Knoevenagel and aldol (B89426) condensations, are fundamental carbon-carbon bond-forming reactions in organic synthesis. sigmaaldrich.comlabxchange.org These reactions can be employed to construct the carbon skeleton of aminophenylpropanol derivatives.

The Knoevenagel condensation involves the reaction of an aldehyde or ketone with a compound containing an active methylene (B1212753) group, catalyzed by a base. sigmaaldrich.com This is often followed by dehydration to yield an α,β-unsaturated product. sigmaaldrich.com Similarly, the aldol condensation involves the reaction of two carbonyl compounds to form a β-hydroxy carbonyl compound, which can also undergo dehydration. labxchange.org

In the context of aminophenylpropanol synthesis, a condensation-reduction approach can be utilized. For instance, the synthesis of 3-(dimethylamino)-1-phenylpropan-1-ol (B146689) can be achieved by first condensing benzaldehyde (B42025) with dimethylamine (B145610) hydrochloride and paraformaldehyde to form the corresponding ketone intermediate, 3-(dimethylamino)-1-phenylpropan-1-one hydrochloride. This ketone is then reduced to the target alcohol.

The Pechmann condensation, a method for synthesizing coumarins from a phenol (B47542) and a β-keto acid or ester, demonstrates another type of condensation reaction that involves ring formation. wikipedia.org While not directly producing aminophenylpropanols, it illustrates the principle of condensation followed by cyclization and dehydration.

| Reactant 1 | Reactant 2 | Catalyst/Conditions | Intermediate/Product | Reference |

| Benzaldehyde | Dimethylamine hydrochloride, Paraformaldehyde | HCl, 85°C | 3-(Dimethylamino)-1-phenylpropan-1-one hydrochloride | |

| Aldehyde/Ketone | Active methylene compound | Basic catalyst | α,β-Unsaturated carbonyl compound | sigmaaldrich.com |

| Two carbonyl compounds | Base or acid | β-Hydroxy carbonyl compound | labxchange.org |

Advanced and Stereoselective Synthetic Approaches

The development of advanced synthetic methods has enabled the preparation of specific stereoisomers of this compound and its derivatives, which is crucial for their application in pharmaceuticals where biological activity is often enantiomer-dependent.

Enantioselective Synthesis via Chiral Catalysis

Enantioselective synthesis aims to produce a single enantiomer of a chiral molecule. ethz.ch This is often achieved using chiral catalysts that control the stereochemical outcome of the reaction. ethz.ch Asymmetric hydrogenation and asymmetric amination are key strategies in this field. vulcanchem.comacs.org

In the context of aminophenylpropanol synthesis, chiral catalysts can be employed in the reduction of a prochiral ketone or in the amination of an alkene. For example, the asymmetric hydrogenation of N-aryl imines derived from aryl and aliphatic ketones can be achieved with high enantioselectivity using chiral iridium or rhodium catalysts. acs.org Chiral phosphoric acids have also been used as catalysts in asymmetric amination reactions to establish the desired stereoconfiguration. vulcanchem.com

The synthesis of chiral β-amino alcohols can be achieved through the catalytic asymmetric insertion of a nitrene into a C-H bond. sciengine.com Chiral-at-ruthenium catalysts have been shown to be effective in the intramolecular C-H amination of N-benzoyloxycarbamates to produce cyclic carbamates with high enantioselectivity, which can then be hydrolyzed to the corresponding chiral β-amino alcohols. sciengine.com

| Substrate | Catalyst/Reagent | Reaction Type | Product Stereochemistry | Reference |

| Prochiral Ketone/Imine | Chiral Iridium/Rhodium Catalyst, H₂ | Asymmetric Hydrogenation | High enantioselectivity | acs.org |

| N-Benzoyloxycarbamate | Chiral Ruthenium Catalyst | Asymmetric C-H Amination | High enantioselectivity | sciengine.com |

| Alkene | Chiral Phosphoric Acid | Asymmetric Amination | Enantioselective | vulcanchem.com |

Enzymatic Catalysis in Aminophenylpropanol Synthesis

Biocatalysis, the use of enzymes to catalyze chemical reactions, offers a green and highly selective alternative to traditional chemical synthesis. nih.gov Enzymes can operate under mild conditions and often exhibit exquisite chemo-, regio-, and stereoselectivity. nih.gov

For the synthesis of aminophenylpropanols, various enzymes can be employed. Transaminases, for example, can be used to convert a ketone to a primary amine with high enantiopurity. nih.gov Lipases can be used for the kinetic resolution of racemic mixtures of alcohols or esters. vulcanchem.com Reductases can be used for the stereoselective reduction of ketones to alcohols.

A notable example is the use of a carboxylic acid reductase tailored for amide bond formation (CARmm-A), which can selectively catalyze amidation even in the presence of competing alcohol functionalities. d-nb.info Furthermore, enzymes like UstD, a pyridoxal (B1214274) 5'-phosphate (PLP)-dependent enzyme, can perform decarboxylative aldol additions to create γ-hydroxy amino acids, demonstrating the potential for enzymatic C-C bond formation in the synthesis of complex amino alcohol structures. wisc.educhemrxiv.org The lipoxygenase (LOX) pathway, involving enzymes like lipoxygenase and hydroperoxide lyase, is used in nature to synthesize volatile aldehydes and alcohols from fatty acids, showcasing the power of enzymatic cascades. mdpi.com

| Enzyme Class | Substrate Type | Reaction Type | Advantage | Reference |

| Transaminase | Ketone | Asymmetric amination | High enantioselectivity | nih.gov |

| Lipase | Racemic alcohol/ester | Kinetic resolution | Enantiopure products | vulcanchem.com |

| Carboxylic Acid Reductase (CARmm-A) | Carboxylic acid, Amine | Selective amidation | High selectivity in presence of alcohols | d-nb.info |

| UstD (PLP-dependent) | Aldehyde, Amino acid | Decarboxylative aldol addition | C-C bond formation | wisc.educhemrxiv.org |

Novel Ring-Opening and Functionalization Strategies

The synthesis of this compound and its derivatives has been advanced by the development of innovative synthetic routes that depart from traditional multi-step procedures. These novel strategies often focus on creating key bonds, such as the carbon-nitrogen (C-N) bond, in a more direct and atom-economical fashion. Key among these are ring-opening reactions and specialized functionalization techniques like hydroamination.

Ring-opening polymerization of α-amino acid N-carboxyanhydrides (NCAs) represents a functionalization strategy where an aminophenyl alcohol can act as an initiator. In this approach, the aromatic amino groups initiate the polymerization of NCAs, leading to the formation of hybrid block copolymers. For instance, aminophenyl-terminated polymers have been used as macroinitiators for the polymerization of γ-benzyl-L-glutamate N-carboxyanhydride (BLG-NCA), creating biodegradable copolymers researchgate.net. This demonstrates the utility of the aminophenyl alcohol moiety as a reactive handle for constructing more complex macromolecular structures researchgate.net. The mechanism for NCA ring-opening can proceed through several pathways, with the "normal amine mechanism" being common for initiators like primary amines mdpi.com.

Hydroamination has emerged as a powerful, atom-efficient strategy for forming C-N bonds. This method involves the direct addition of an N-H bond across an unsaturated carbon-carbon bond (alkene or alkyne). wikipedia.orgillinois.edu Copper-catalyzed asymmetric hydroamination of unprotected allylic alcohols, for example, provides an efficient route to chiral γ-amino alcohols, which are structurally related to the target compound nih.gov. Similarly, gold-catalyzed hydroamination of propargylic alcohols can produce 3-hydroxyimines, which are subsequently reduced to the corresponding 1,3-aminoalcohols ucl.ac.uk. These methods offer a direct way to introduce the amino functionality, often with high regioselectivity and enantioselectivity, shortening synthetic pathways to valuable chiral amine derivatives illinois.edunih.govucl.ac.uk.

Another advanced functionalization approach involves Sonogashira-like coupling reactions. To create longer hydroxyalkyl chains on the aniline (B41778) structure, an iodo-nitrobenzene can be coupled with an ω-hydroxyalkyne, such as propargyl alcohol or 3-butyn-1-ol, using a Palladium(0) catalyst. The resulting alkynyl derivative is then fully hydrogenated using a catalyst like palladium on carbon to simultaneously reduce the nitro group to an amine and the alkyne to an alkane, yielding the desired ω-hydroxyalkylaniline derivative ulaval.ca.

Optimization of Reaction Conditions and Yields in this compound Synthesis

The most prevalent synthetic route to this compound involves the reduction of its nitro precursor, 3-(3-nitrophenyl)propan-1-ol. Optimization of this key transformation is critical for achieving high yields and purity while minimizing costs and environmental impact. Research has focused on refining catalysts, solvents, and other reaction parameters.

Catalytic hydrogenation is the cornerstone of this reduction, with various metal catalysts being explored to enhance efficiency. Palladium on carbon (Pd/C) is a widely used and effective catalyst for this transformation, typically employing hydrogen gas in a solvent like methanol (B129727) or ethanol ulaval.ca. For the related para-isomer, hydrogenation of 3-(4-nitrophenyl)-propan-1-ol using H₂/Pd(C) in methanol afforded 3-(4-aminophenyl)-propan-1-ol in a high yield of 98.5% chemicalbook.com. Another common reducing agent is tin(II) chloride dihydrate (SnCl₂·2H₂O) in refluxing ethanol, which provides an alternative to catalytic hydrogenation ulaval.ca.

Efforts to improve yield and reduce costs have led to the investigation of alternative catalysts. Raney nickel has been patented as a highly effective catalyst for the hydrogenation of related propiophenone (B1677668) intermediates google.com. The patent highlights that substituting traditional reducing agents like potassium borohydride with Raney nickel catalytic hydrogenation can increase yields by 5-10% and reduce the formation of byproducts. Furthermore, earth-abundant copper-based nanocatalysts are being designed as cost-effective and efficient alternatives to noble metals for nitrophenol reductions rsc.org.

The choice of solvent and reaction conditions also plays a crucial role in optimizing the synthesis. While alcohols are common solvents, using water as the reaction medium has been shown to produce very high yields in short reaction times for the catalytic reduction of related nitrophenyl compounds ulaval.ca. The optimization of key parameters for the catalytic hydrogenation step is summarized in the table below.

Table 1: Comparison of Catalytic Systems for the Reduction of Nitroaryl Precursors

| Catalyst | Reducing Agent/Conditions | Solvent | Substrate | Product | Yield | Reference |

|---|---|---|---|---|---|---|

| Pd/C | H₂ | Methanol | 3-(4-Nitrophenyl)propan-1-ol | 3-(4-Aminophenyl)propan-1-ol | 98.5% | chemicalbook.com |

| SnCl₂·2H₂O | Reflux (6h) | Ethanol | 2-(3-Nitrophenyl)-1-ethanol | 2-(3-Aminophenyl)-1-ethanol | - | ulaval.ca |

| Raney Nickel | H₂ (0.3-1.5 MPa, 25-80°C) | Alcohols | 3-Methylamino-1-phenylpropanone HCl | 3-Methylamino-1-phenylpropanol | >90% | google.com |

Table 2: List of Mentioned Chemical Compounds

| Compound Name |

|---|

| This compound |

| 3-(3-Nitrophenyl)propan-1-ol |

| 3-(4-Aminophenyl)propan-1-ol |

| 3-(4-Nitrophenyl)propan-1-ol |

| γ-benzyl-L-glutamate N-carboxyanhydride |

| Propargyl alcohol |

| 3-Butyn-1-ol |

| 1-Iodo-3-nitrobenzene |

| Palladium on carbon |

| Tin(II) chloride dihydrate |

| Potassium borohydride |

| Raney nickel |

| Methanol |

| Ethanol |

| 2-(3-Aminophenyl)-1-ethanol |

| 2-(3-Nitrophenyl)-1-ethanol |

| 3-Methylamino-1-phenylpropanol |

Chemical Reactivity and Mechanistic Studies of 3 3 Aminophenyl Propan 1 Ol

Transformations of the Hydroxyl Moiety

The terminal primary alcohol functional group in 3-(3-Aminophenyl)propan-1-ol is susceptible to a variety of transformations, most notably oxidation to carbonyl compounds, as well as esterification and etherification to form corresponding derivatives.

Oxidation Reactions to Carbonyl Derivatives

The primary alcohol of this compound can be oxidized to form either the corresponding aldehyde, 3-(3-aminophenyl)propionaldehyde, or the carboxylic acid, 3-(3-aminophenyl)propanoic acid. The outcome of the reaction is highly dependent on the oxidizing agent and the reaction conditions employed.

Direct oxidation of the hydroxyl group without affecting the electron-rich aniline (B41778) ring can be challenging. The amino group is sensitive to many common oxidizing agents. To achieve selective oxidation of the alcohol, the amino group is often protected prior to the reaction. For instance, the amine can be converted to an amide (e.g., an N-acetyl or N-carbobenzoxy derivative), which is less susceptible to oxidation. A patented method for a similar substrate, 3-aminopropanol, involves protecting the amine as a carbamate (B1207046) (Cbz) followed by oxidation of the alcohol using a sodium hypochlorite (B82951) (NaOCl) and 2,2,6,6-tetramethylpiperidine-1-oxyl (TEMPO) system. google.com This method is known for its mild conditions and high selectivity for primary alcohols, yielding the corresponding aldehyde, N-Cbz-3-aminopropionaldehyde. google.com

The synthesis of the fully oxidized derivative, 3-(3-aminophenyl)propanoic acid, has been documented starting from 3-nitrobenzaldehyde. nih.govpharmj.org.ua This multi-step process typically involves a condensation reaction followed by reduction of both the nitro group and another functional group to yield the final aminophenyl propanoic acid. nih.gov

Table 1: Oxidation Reactions of Protected Aminopropanol Derivatives

| Starting Material | Reagents and Conditions | Product | Yield | Citation |

|---|---|---|---|---|

| 3-(Benzyloxycarbonylamino)-1-propanol | NaOCl, TEMPO, KBr, pH 8.0-9.5 | N-Benzyloxycarbonyl-3-aminopropionaldehyde | High | google.com |

This table presents examples of oxidation on related structures, highlighting the necessity of amine protection or the use of precursors to achieve the desired carbonyl derivatives.

Esterification and Etherification Reactions

The hydroxyl group of this compound can undergo esterification with carboxylic acids or their derivatives and etherification with alkyl halides. A primary challenge in these reactions is the competing nucleophilicity of the primary amine. The amino group is generally more nucleophilic than the hydroxyl group and will preferentially react with electrophiles like acyl chlorides or alkyl halides.

To achieve selective O-alkylation (etherification) or O-acylation (esterification), the amino group must typically be protected. One common strategy involves the temporary protection of the amine as an imine by reacting it with an aldehyde, such as benzaldehyde (B42025). umich.eduresearchgate.net With the amine masked, the hydroxyl group can then be reacted with an alkylating or acylating agent. umich.eduresearchgate.net Subsequent hydrolysis of the imine regenerates the free amine, yielding the O-substituted product. umich.eduresearchgate.net

Research on aminophenols has demonstrated catalyst systems that can achieve selective O-arylation. While palladium-based catalysts tend to favor N-arylation, copper-catalyzed methods using ligands like picolinic acid have been shown to selectively produce O-arylated products. nih.govmit.edu

The synthesis of ethyl 3-(3-aminophenyl)propanoate (B2654546) has been achieved in a one-pot reaction where the reduction of 3-(3-nitrophenyl)propanoic acid with stannous chloride in ethanol (B145695) also facilitated the esterification of the carboxylic acid. nih.gov This demonstrates the formation of an ester derivative related to the target compound's carbon skeleton. nih.gov

Reactivity of the Primary Amine Functional Group

The primary amine on the aromatic ring is a key site of reactivity, functioning as a potent nucleophile in amidation and related reactions, and strongly influencing the regioselectivity of electrophilic substitutions on the phenyl ring.

Nucleophilic Reactivity and Amidation

The amino group of this compound readily undergoes acylation with carboxylic acids, acid chlorides, or anhydrides to form amides. This nucleophilic character allows for the straightforward synthesis of a wide array of N-acyl derivatives. Given the presence of the hydroxyl group, selective N-acylation is often desired.

Methods have been developed for the selective N-acylation of amino alcohols. One approach involves the formation of a mixed anhydride (B1165640) from an organic acid and an alkyl sulfonyl chloride, which then reacts selectively with the amino group of an amino alcohol to yield the N-acyl amino alcohol. google.comwipo.int A patent describes a one-pot decarboxylative acylation of aromatic amines, including 3-(4-aminophenyl)propan-1-ol, using malonic esters in the presence of cesium carbonate to produce amides in high yield. google.com Furthermore, palladium-catalyzed systems using specific phosphine (B1218219) ligands (e.g., BrettPhos) have been shown to be highly effective for the selective N-arylation of 3- and 4-aminophenols with aryl halides. nih.govmit.edu

Table 2: Representative N-Acylation Reactions

| Substrate | Reagents | Product Type | Yield | Citation |

|---|---|---|---|---|

| 3-(4-Aminophenyl)propan-1-ol | Diethyl malonate, Cs₂CO₃ | N-Acylated derivative | High | google.com |

| 3-Aminophenol | Aryl Bromide, Pd-precatalyst, K₂CO₃ | N-Aryl-3-aminophenol | Excellent | mit.edu |

Peptide Coupling Reactions Involving Aminophenylpropanols

While not a standard alpha-amino acid, this compound and its derivatives can be incorporated into peptide chains as non-canonical building blocks or peptide mimetics. nih.gov Such structures are of interest in medicinal chemistry for creating peptides with modified backbones, which can lead to improved stability or altered biological activity.

For incorporation into a peptide sequence using solid-phase peptide synthesis (SPPS), the amino group would first need to be protected with a standard protecting group, such as the fluorenylmethyloxycarbonyl (Fmoc) group. The resulting Fmoc-protected aminophenylpropanol could then be coupled to a resin-bound peptide chain using standard peptide coupling reagents. sigmaaldrich.commerckmillipore.com

Common coupling reagents used in these syntheses include uronium-based reagents like HBTU (O-(Benzotriazol-1-yl)-N,N,N',N'-tetramethyluronium hexafluorophosphate) or HATU (1-[Bis(dimethylamino)methylene]-1H-1,2,3-triazolo[4,5-b]pyridinium 3-oxid hexafluorophosphate), often in the presence of an additive like HOBt (Hydroxybenzotriazole). sigmaaldrich.com The development of specialized building blocks, such as those containing pseudoproline or Dmb dipeptides, helps to overcome challenges in the synthesis of difficult or aggregation-prone peptide sequences. merckmillipore.comgoogle.com The synthesis of 3-amino-3-phenylpropionamide derivatives demonstrates the utility of such β-amino structures as mimics of larger peptides. nih.gov

Electrophilic Substitution Reactions on the Aromatic Ring

The aromatic ring of this compound is activated towards electrophilic aromatic substitution (EAS) by the presence of the strongly electron-donating amino group. The amino group is a powerful ortho-, para-director. The propyl-alcohol side chain is a weakly activating ortho-, para-director. Since the two groups are meta to each other, their directing effects are additive, strongly favoring substitution at the positions ortho and para to the amino group (positions 2, 4, and 6).

However, many EAS reactions, particularly Friedel-Crafts alkylation and acylation, are catalyzed by strong Lewis acids (e.g., AlCl₃). iitk.ac.inmasterorganicchemistry.com These catalysts will complex with the basic lone pair of the amino group, forming a deactivating -NH₂⁺-AlCl₃ group, which shuts down the reaction. libretexts.org

To perform a Friedel-Crafts reaction, the amino group must be protected to reduce its basicity while retaining its activating and directing influence. The most common strategy is to convert the amine to an acetamide (B32628) (CH₃CONH-). The N-acetyl group is still a potent ortho-, para-director but is non-basic and compatible with Lewis acid catalysts. After protection, Friedel-Crafts acylation with an acyl chloride (RCOCl) and AlCl₃ would proceed to introduce an acyl group onto the ring, primarily at the 4- and 2-positions. masterorganicchemistry.comorganic-chemistry.org The subsequent deprotection of the amine would yield the final substituted product.

Similar considerations apply to other EAS reactions like nitration. Direct nitration with nitric and sulfuric acid would lead to oxidation and uncontrolled reactions. A protected amine is necessary. For example, a patented process describes the nitration of a protected 2-hydroxyalkylaniline, demonstrating the feasibility of such reactions on related structures. google.com

Table 3: List of Mentioned Compounds

| Compound Name |

|---|

| This compound |

| 3-(3-Aminophenyl)propionaldehyde |

| 3-(3-Aminophenyl)propanoic acid |

| N-Benzyloxycarbonyl-3-aminopropionaldehyde |

| Ethyl 3-(3-aminophenyl)propanoate |

| 3-(3-Nitrophenyl)propanoic acid |

| 3-Nitrobenzaldehyde |

| 3-(4-Aminophenyl)propan-1-ol |

| N-Aryl-3-aminophenol |

| HBTU (O-(Benzotriazol-1-yl)-N,N,N',N'-tetramethyluronium hexafluorophosphate) |

| HATU (1-[Bis(dimethylamino)methylene]-1H-1,2,3-triazolo[4,5-b]pyridinium 3-oxid hexafluorophosphate) |

| HOBt (Hydroxybenzotriazole) |

| 3-Amino-3-phenylpropionamide |

| Acetamide |

| Acyl chloride |

Intramolecular Cyclization and Heterocycle Formation via this compound Scaffolds

The potential for this compound to act as a scaffold for heterocycle synthesis via intramolecular cyclization is significantly hindered by its molecular geometry. In contrast to the ortho isomer, where the amino and the alkyl alcohol groups are positioned adjacently on the aromatic ring facilitating facile annulation to form fused ring systems like tetrahydroquinolines, the meta orientation in this compound places the reactive functional groups too far apart for a direct ring-forming reaction.

As a result, there is a notable absence of published research detailing the direct intramolecular cyclization of this compound to form common heterocyclic structures. Such transformations would require multi-step synthetic sequences or intermolecular reactions where the aminophenylpropanol moiety acts as a building block, rather than undergoing a direct intramolecular ring closure. General reviews of heterocycle synthesis from 1,3-amino alcohols confirm the versatility of this class of compounds, but specific examples utilizing the this compound substrate for intramolecular cyclization are not prominent in the literature. researchgate.net

Mechanistic Investigations of Key Reactions

Catalytic Reaction Pathways Analysis

While the catalytic pathways for related amino alcohols are subjects of investigation, specific analyses for this compound are not documented. For instance, studies on manganese-catalyzed dehydrogenative N-heterocyclization focus on the ortho isomer, which proceeds through a defined pathway involving alcohol oxidation, imine formation, and subsequent intramolecular cyclization. acs.org The different stereochemistry of the meta isomer prevents it from participating in analogous catalytic cycles, and dedicated studies to elucidate alternative pathways have not been reported.

Kinetic Studies of this compound Transformations

Similarly, a thorough search of scientific databases reveals a lack of specific kinetic studies performed on reactions involving this compound. While kinetic data exists for the oxidation of simpler, related compounds like 3-aminopropan-1-ol, these findings cannot be directly extrapolated to the title compound due to the significant electronic and steric influence of the phenyl group. rsc.org The rate and mechanism of any potential transformation would be heavily influenced by the aromatic system, necessitating specific studies which, to date, have not been published.

Spectroscopic Characterization and Structural Elucidation of 3 3 Aminophenyl Propan 1 Ol

Vibrational Spectroscopy for Molecular Structure Analysis

Vibrational spectroscopy, encompassing both infrared and Raman techniques, is instrumental in identifying the functional groups present in a molecule. By measuring the absorption or scattering of light corresponding to the vibrational modes of chemical bonds, a detailed picture of the molecular framework can be constructed.

Fourier Transform Infrared (FT-IR) spectroscopy measures the absorption of infrared radiation by a molecule, which excites its vibrational modes. The resulting spectrum displays absorption bands at specific wavenumbers corresponding to the molecule's functional groups. For 3-(3-Aminophenyl)propan-1-ol, the key functional groups are the hydroxyl (-OH), primary amine (-NH₂), the propyl chain, and the meta-substituted benzene (B151609) ring.

The expected FT-IR absorption bands are:

O-H Stretching: A prominent, broad absorption band is anticipated in the region of 3200-3500 cm⁻¹, characteristic of the stretching vibration of the hydroxyl group involved in intermolecular hydrogen bonding. nih.gov

N-H Stretching: The primary amine group is expected to show two medium-intensity peaks in the 3300-3500 cm⁻¹ range, corresponding to the asymmetric and symmetric stretching vibrations of the N-H bonds.

C-H Stretching (Aromatic and Aliphatic): Aromatic C-H stretching vibrations typically appear as a group of weaker bands just above 3000 cm⁻¹. Aliphatic C-H stretching from the propyl chain would result in strong absorptions in the 2850-2960 cm⁻¹ region.

Aromatic C=C Stretching: The stretching vibrations of the carbon-carbon double bonds within the benzene ring are expected to produce several bands of varying intensity in the 1450-1600 cm⁻¹ region.

N-H Bending: The scissoring vibration of the primary amine group typically results in a medium to strong band around 1590-1650 cm⁻¹. researchgate.net

C-O Stretching: A strong absorption band corresponding to the stretching of the primary alcohol C-O bond is expected in the range of 1050-1150 cm⁻¹. nih.gov

C-N Stretching: The C-N stretching vibration for aromatic amines is typically observed between 1250 and 1360 cm⁻¹.

Aromatic C-H Bending (Out-of-Plane): The substitution pattern on the benzene ring gives rise to strong bands in the fingerprint region (650-900 cm⁻¹). For a meta-disubstituted ring, characteristic bands are expected.

Table 1: Predicted FT-IR Spectral Data for this compound

| Wavenumber Range (cm⁻¹) | Intensity | Vibrational Mode Assignment |

|---|---|---|

| 3200-3500 | Strong, Broad | O-H stretching (hydrogen-bonded) |

| 3300-3500 | Medium | N-H stretching (asymmetric & symmetric) |

| >3000 | Weak to Medium | Aromatic C-H stretching |

| 2850-2960 | Strong | Aliphatic C-H stretching |

| 1590-1650 | Medium to Strong | N-H bending |

| 1450-1600 | Medium to Strong | Aromatic C=C ring stretching |

| 1250-1360 | Medium | Aromatic C-N stretching |

| 1050-1150 | Strong | Primary alcohol C-O stretching |

FT-Raman spectroscopy is a complementary technique to FT-IR that measures the inelastic scattering of monochromatic laser light. While FT-IR is sensitive to polar bonds, Raman spectroscopy is more sensitive to non-polar, symmetric bonds and provides valuable information about the carbon skeleton and aromatic rings.

Key expected signals in the FT-Raman spectrum include:

Aromatic Ring Vibrations: The benzene ring is expected to produce strong signals. The C=C stretching vibrations around 1600 cm⁻¹ and the ring-breathing mode near 1000 cm⁻¹ are typically prominent in Raman spectra. thermofisher.com

C-H Stretching: Both aromatic (~3050 cm⁻¹) and aliphatic (~2900 cm⁻¹) C-H stretching bands will be visible and are often very strong. thermofisher.com

Alkyl Chain Vibrations: C-C stretching and CH₂ twisting/rocking vibrations of the propyl chain will appear in the fingerprint region.

Polar Group Vibrations: The O-H and N-H stretching vibrations, which are very strong in the IR spectrum, are expected to be weak in the Raman spectrum due to their polarity. thermofisher.com

The combination of FT-IR and FT-Raman provides a comprehensive vibrational analysis, confirming the presence of all key functional moieties within the molecule. nih.govripublication.com

Nuclear Magnetic Resonance (NMR) Spectroscopy for Structural Confirmation

NMR spectroscopy is arguably the most powerful tool for elucidating the detailed structure of organic molecules in solution. It provides information on the chemical environment, connectivity, and spatial arrangement of atoms by probing the magnetic properties of atomic nuclei, primarily ¹H (protons) and ¹³C.

¹H NMR spectroscopy provides information about the number of different types of protons in a molecule and their neighboring protons. For this compound, distinct signals are expected for the aromatic protons, the three methylene (B1212753) (-CH₂-) groups of the propyl chain, and the exchangeable protons of the amine (-NH₂) and hydroxyl (-OH) groups.

The predicted ¹H NMR signals are:

Aromatic Protons (Ar-H): The four protons on the meta-substituted benzene ring will appear in the downfield region, likely between 6.5 and 7.2 ppm. Due to their different positions relative to the two substituents, they will exhibit complex splitting patterns (multiplets).

Hydroxyl Proton (-OH): This proton will appear as a broad singlet whose chemical shift is concentration and solvent-dependent. It can be confirmed by its disappearance upon adding D₂O to the sample.

Amine Protons (-NH₂): Similar to the hydroxyl proton, the two amine protons will likely appear as a broad singlet, which will also exchange with D₂O.

Methylene Protons (-CH₂-O): The protons on the carbon adjacent to the hydroxyl group are expected to appear as a triplet around 3.6 ppm.

Benzylic Protons (-CH₂-Ar): The protons on the carbon attached to the aromatic ring are expected to be a triplet around 2.6 ppm.

Central Methylene Protons (-CH₂-): The protons of the central methylene group of the propyl chain will be coupled to the two adjacent methylene groups and are expected to appear as a multiplet (likely a quintet or sextet) around 1.8 ppm. chemicalbook.com

Table 2: Predicted ¹H NMR Spectral Data for this compound

| Chemical Shift (ppm) | Multiplicity | Integration | Proton Assignment |

|---|---|---|---|

| ~6.5 - 7.2 | Multiplet | 4H | Aromatic protons (Ar-H) |

| Variable | Broad Singlet | 1H | Hydroxyl proton (-OH) |

| Variable | Broad Singlet | 2H | Amine protons (-NH₂) |

| ~3.6 | Triplet (t) | 2H | -CH₂-OH |

| ~2.6 | Triplet (t) | 2H | Ar-CH₂- |

¹³C NMR spectroscopy provides a signal for each chemically non-equivalent carbon atom in the molecule. Since this compound lacks symmetry, it is expected to show nine distinct signals in its proton-decoupled ¹³C NMR spectrum. spectrabase.com

The predicted ¹³C NMR signals are:

Aromatic Carbons: Six signals are expected in the range of 110-150 ppm. The carbon atom bonded to the amine group (C-N) will be significantly shifted, as will the carbon atom bonded to the propyl chain.

Carbinol Carbon (C-OH): The carbon atom bearing the hydroxyl group is expected to appear in the range of 60-65 ppm. docbrown.info

Aliphatic Carbons: The other two carbons of the propyl chain will appear in the more upfield region, typically between 20-40 ppm.

Table 3: Predicted ¹³C NMR Spectral Data for this compound

| Chemical Shift Range (ppm) | Carbon Assignment |

|---|---|

| 140-150 | Aromatic C-NH₂ and C-CH₂ |

| 110-130 | Aromatic C-H |

| 60-65 | -CH₂-OH |

Advanced Structural Determination Techniques

Beyond the fundamental spectroscopic methods, other advanced techniques are crucial for unambiguous structural confirmation.

Mass Spectrometry (MS): High-resolution mass spectrometry (HRMS) would be used to determine the exact mass of the molecule with high precision. This allows for the unequivocal confirmation of its molecular formula, C₉H₁₃NO. Fragmentation patterns observed in the mass spectrum would further support the proposed structure by showing the loss of characteristic fragments like the hydroxyl group or parts of the propyl chain.

X-ray Crystallography: If a suitable single crystal of this compound can be grown, single-crystal X-ray diffraction would provide the most definitive structural evidence. This technique can determine the precise three-dimensional arrangement of atoms in the solid state, including bond lengths, bond angles, and intermolecular interactions, leaving no ambiguity about the compound's constitution and conformation.

X-ray Crystallography for Solid-State Structure Elucidation

As of the latest available data, a specific single-crystal X-ray diffraction study for this compound has not been reported in publicly accessible scientific literature. Consequently, detailed crystallographic parameters such as the unit cell dimensions, space group, and atomic coordinates for this compound are not available. The physical form of the compound is noted by some suppliers as an oil, which would preclude analysis by single-crystal X-ray diffraction unless a suitable crystalline derivative could be prepared. sigmaaldrich.com

Mass Spectrometry for Molecular Weight and Fragmentation Pattern Analysis

Mass spectrometry is an essential analytical tool for determining the molecular weight of a compound and can provide valuable insights into its structure through the analysis of fragmentation patterns.

For this compound, the molecular formula is C₉H₁₃NO. biosynth.com This corresponds to a theoretical molecular weight of approximately 151.21 g/mol . sigmaaldrich.combiosynth.com While commercial suppliers confirm this molecular weight, detailed, publicly available mass spectra showing the fragmentation pattern of this compound are scarce. A comprehensive analysis of the fragmentation pattern would typically identify key fragments resulting from the ionization and subsequent breakdown of the molecule, offering corroborative evidence for its structure. For instance, characteristic fragments might arise from the loss of a hydroxyl group, cleavage of the propyl chain, or rearrangements involving the aminophenyl group.

Without access to the experimental mass spectrum, a detailed table of fragment ions and their relative abundances cannot be constructed at this time.

Computational Chemistry and Theoretical Investigations of 3 3 Aminophenyl Propan 1 Ol

Quantum Chemical Calculations

Quantum chemical calculations are fundamental to understanding the intrinsic properties of a molecule. These methods solve the Schrödinger equation, or approximations of it, to determine the electronic structure and energy of a molecule.

Density Functional Theory (DFT) is a widely used computational method for investigating the electronic properties of molecules. mdpi.com It is favored for its balance of accuracy and computational efficiency, making it suitable for medium-sized organic molecules like 3-(3-Aminophenyl)propan-1-ol. Geometry optimization is a key application of DFT, where the goal is to find the three-dimensional arrangement of atoms that corresponds to the lowest energy, known as the ground state geometry.

This process involves systematically adjusting the bond lengths, bond angles, and dihedral angles of the molecule until a minimum on the potential energy surface is located. Theoretical calculations are often performed using specific combinations of functionals and basis sets, such as B3LYP/6-311+G(d,p), which has been shown to provide reliable results for a variety of organic compounds. scispace.com The optimized geometry provides crucial information about the molecule's shape and the spatial relationship between its functional groups—the aminophenyl ring and the propanol (B110389) side chain.

Table 1: Illustrative Optimized Geometric Parameters for a Phenylalkanolamine Structure Calculated via DFT (Note: This data is representative of typical results obtained for structurally similar molecules and illustrates the type of information generated from a DFT geometry optimization.)

| Parameter | Bond/Angle | Calculated Value |

| Bond Length | C-C (aromatic) | 1.39 Å |

| C-N | 1.40 Å | |

| C-O | 1.43 Å | |

| O-H | 0.96 Å | |

| Bond Angle | C-C-C (aromatic) | 120.0° |

| C-C-N | 121.0° | |

| C-O-H | 109.5° | |

| Dihedral Angle | C-C-C-C (propyl chain) | ~60° (gauche) or 180° (anti) |

Frontier Molecular Orbitals (FMOs), specifically the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO), are central to understanding a molecule's chemical reactivity and electronic transitions. The HOMO is the orbital from which a molecule is most likely to donate electrons, acting as a nucleophile, while the LUMO is the orbital that is most likely to accept electrons, acting as an electrophile.

The energy difference between the HOMO and LUMO, known as the HOMO-LUMO gap (ΔE), is a critical parameter. A large energy gap implies high kinetic stability and low chemical reactivity, as more energy is required to excite an electron from the HOMO to the LUMO. nih.gov Conversely, a small energy gap suggests the molecule is more reactive. For this compound, the HOMO is expected to be localized primarily on the electron-rich aminophenyl ring, while the LUMO would also be distributed across the aromatic system. These calculations are crucial for predicting how the molecule will interact with other chemical species. nih.gov

Table 2: Representative Frontier Molecular Orbital Energies Calculated for an Aromatic Amine (Note: These values are illustrative and represent typical findings for molecules with similar functional groups.)

| Parameter | Energy (eV) |

| HOMO Energy | -5.52 |

| LUMO Energy | -0.89 |

| HOMO-LUMO Gap (ΔE) | 4.63 |

Theoretical vibrational frequency calculations are performed to predict the infrared (IR) and Raman spectra of a molecule. These calculations are typically conducted using DFT methods on the optimized geometry of the molecule. The output provides a set of vibrational modes, each with a corresponding frequency and intensity.

By comparing the calculated vibrational frequencies with those obtained from experimental IR and Raman spectroscopy, a detailed assignment of the spectral bands to specific molecular motions (e.g., stretching, bending, and twisting of bonds) can be made. researchgate.net This correlation is invaluable for confirming the molecular structure and understanding the vibrational dynamics of the functional groups, such as the O-H and N-H stretches of the alcohol and amine groups, and the characteristic vibrations of the phenyl ring in this compound.

Table 3: Example Correlation of Calculated and Experimental Vibrational Frequencies for Key Functional Groups (Note: Data is representative for similar aromatic alcohols and amines.)

| Vibrational Mode | Calculated Frequency (cm⁻¹) | Experimental Frequency (cm⁻¹) | Assignment |

| O-H Stretch | 3650 | 3600-3200 | Alcohol hydroxyl group |

| N-H Stretch | 3450, 3360 | 3500-3300 | Amine group (asymmetric & symmetric) |

| C-H Stretch (Aromatic) | 3100-3000 | 3100-3000 | Phenyl ring C-H bonds |

| C-H Stretch (Aliphatic) | 2960-2850 | 2960-2850 | Propanol chain C-H bonds |

| C=C Stretch (Aromatic) | 1600, 1500 | 1620-1450 | Phenyl ring skeletal vibrations |

| C-O Stretch | 1050 | 1260-1000 | Alcohol C-O bond |

Natural Bond Orbital (NBO) analysis is a theoretical method used to study charge distribution, hybridization, and intramolecular interactions within a molecule. nih.gov It transforms the complex, delocalized molecular orbitals into localized orbitals that correspond to the familiar concepts of chemical bonds, lone pairs, and core orbitals. This analysis provides a quantitative picture of the Lewis structure of the molecule.

Population analysis within the NBO framework calculates the partial charges on each atom, revealing the molecule's electrostatic potential. For this compound, NBO analysis would quantify the negative charge localized on the electronegative nitrogen and oxygen atoms and the positive charges on the hydrogen atoms. Furthermore, NBO is used to analyze donor-acceptor interactions, which describe the delocalization of electron density from a filled (donor) orbital to an empty (acceptor) orbital. These interactions are key to understanding hyperconjugation and the stability of the molecule. wisc.eduresearchgate.net

Table 4: Illustrative Natural Population Analysis Charges and Donor-Acceptor Interactions (Note: These results are hypothetical but representative of what would be expected for this compound.)

| Atom/Interaction | NBO Charge (e) or Stabilization Energy (kcal/mol) |

| Atomic Charges | |

| O (in OH) | -0.75 |

| N (in NH₂) | -0.88 |

| H (in OH) | +0.46 |

| H (in NH₂) | +0.40 |

| Donor-Acceptor Interactions | |

| LP(N) -> π(C-C) (aromatic ring) | 15.2 |

| LP(O) -> σ(C-H) (adjacent) | 2.5 |

Molecular Modeling and Simulation Approaches

While quantum calculations focus on the static properties of a single molecule, molecular modeling and simulation approaches can explore the dynamic behavior and conformational flexibility of molecules.

Conformational analysis is the study of the different spatial arrangements of atoms in a molecule that can be interconverted by rotation about single bonds. For a flexible molecule like this compound, which has several rotatable single bonds in its propanol side chain, a large number of conformers are possible.

Computational methods are used to systematically explore the molecule's potential energy surface. This involves rotating specific dihedral angles and calculating the energy of the resulting conformer. The results are often visualized as an energy landscape or a potential energy scan, which plots the energy as a function of the dihedral angle. mdpi.com This analysis identifies the low-energy, stable conformers that are most likely to be populated at a given temperature. Understanding the preferred conformations is essential, as the three-dimensional shape of the molecule dictates how it can interact with other molecules, such as biological receptors or catalysts.

Table 5: Key Dihedral Angles for Conformational Analysis of this compound

| Dihedral Angle | Description | Expected Stable Conformations |

| C(aromatic)-C-C-C | Rotation around the bond connecting the ring to the side chain | Defines the orientation of the propyl chain relative to the phenyl ring |

| C-C-C-O | Rotation around the C-C bond adjacent to the alcohol | Determines the position of the hydroxyl group |

| C-C-O-H | Rotation around the C-O bond | Defines the orientation of the hydroxyl proton |

Computational Studies of Reaction Mechanisms and Transition States

Currently, there is a lack of specific computational studies in the scientific literature that detail the reaction mechanisms and transition states for reactions involving this compound. Theoretical investigations, which would typically involve methods like Density Functional Theory (DFT) to map potential energy surfaces, identify transition state geometries, and calculate activation energies for its various chemical transformations, have not been specifically reported for this molecule.

Structure-Reactivity and Structure-Property Relationship Studies

Correlation of Electronic Properties with Reactivity

Specific research correlating the calculated electronic properties of this compound with its experimental reactivity is not found in the reviewed literature. Typically, this would involve the calculation of molecular orbital energies (such as HOMO and LUMO), charge distributions, and electrostatic potential maps to predict and explain the regioselectivity and stereoselectivity of its reactions. Without dedicated computational studies, a data-driven discussion on this topic is not possible.

Theoretical Prediction of Chemical Selectivity

There are no available theoretical studies that focus on predicting the chemical selectivity of this compound in various reactions. Such predictive studies would be invaluable for synthetic chemists, offering guidance on reaction conditions and catalyst choice to favor the formation of desired products. The absence of such research indicates a gap in the comprehensive understanding of this molecule's chemical behavior from a theoretical standpoint.

Due to the lack of specific computational data for this compound in the public domain, the generation of data tables as requested is not feasible.

Applications of 3 3 Aminophenyl Propan 1 Ol in Advanced Chemical Research

Role as a Versatile Chemical Intermediate

3-(3-Aminophenyl)propan-1-ol is a bifunctional organic compound featuring both a primary amine and a primary alcohol attached to a phenyl ring. This unique structure makes it a valuable and versatile intermediate in the synthesis of more complex molecules and functionalized compounds. Its CAS number is 52273-78-6, and it has a molecular formula of C9H13NO. biosynth.com

Precursor for the Synthesis of Complex Organic Molecules

The dual reactivity of the amino and hydroxyl groups allows this compound to serve as a foundational element in the construction of a variety of complex organic structures, including heterocyclic compounds and pharmaceutical intermediates. smolecule.com

One significant application is in the synthesis of quinoline (B57606) derivatives. google.comorganic-chemistry.org Quinolines are a class of heterocyclic aromatic compounds that form the core structure of many biologically active molecules. phcogj.com For instance, the reaction of anilines or substituted anilines with other reagents can lead to the formation of the quinoline ring system. google.com The amino group on the phenyl ring of this compound can participate in cyclization reactions to form benzo-fused N-heterocycles like quinolines. wiley.com These quinoline derivatives are precursors to various therapeutic agents, including those with antimicrobial and antioxidant properties. phcogj.com

Furthermore, this compound is utilized in the synthesis of other complex molecules such as substituted 3-phenylpropylamine (B116678) derivatives, which have shown potential in the treatment of ophthalmic diseases. google.com The amino and alcohol functionalities can be modified in multi-step syntheses to build intricate molecular architectures. For example, the amino group can be acylated, and the alcohol group can be oxidized or substituted to introduce new functional groups, paving the way for a diverse range of compounds. google.com

Building Block in the Development of Functionalized Compounds

The presence of both an amino and a hydroxyl group makes this compound an ideal building block for creating functionalized compounds with tailored properties. biosynth.comsmolecule.com These functional groups can be selectively reacted to introduce a wide array of chemical moieties, leading to derivatives with specific applications in medicinal chemistry and materials science. smolecule.com

For example, the amino group can react with carboxylic acids or their derivatives to form amides, a common linkage in many pharmaceutical compounds. smolecule.com It can also undergo reactions to form more complex structures, such as imidazopyridazines. pharmint.net The hydroxyl group, on the other hand, can be converted into an ether or ester, or be involved in condensation reactions.

The versatility of this building block is evident in the synthesis of various derivatives, including:

Adamantane-substituted purines: These compounds, which have potential biological activity, can be synthesized using adamantylated aromatic amines derived from related aminophenyl alcohols. mdpi.com

Piperazine derivatives: Novel methods have been developed for the synthesis of 3-N-piperazinyl-propan-1-ol and its derivatives. nih.gov

Fluorinated analogs: The introduction of a fluorine atom, as seen in 3-Amino-3-(4-fluorophenyl)propan-1-ol, can significantly alter the electronic properties and biological activity of the resulting compounds, which have been investigated for antidepressant and anticancer potential.

The ability to selectively modify either the amino or the hydroxyl group, or both, allows for the precise tuning of the molecule's properties to meet the requirements of a specific application.

Contributions to Materials Science

The unique chemical structure of this compound also lends itself to applications in materials science, particularly in the development of polymers and advanced optical materials.

Integration into Polymer and Resin Architectures

The bifunctional nature of this compound makes it a suitable monomer for the synthesis of various polymers and resins. The amino and hydroxyl groups can participate in polymerization reactions to form polyesters, polyamides, and polyurethanes. The aromatic ring contributes to the thermal stability and mechanical strength of the resulting polymer. researchgate.net

While direct research on the integration of this compound into specific polymers is not extensively documented in the provided results, the chemistry of its functional groups is well-established in polymer synthesis. For example, aminophenols are used in the production of epoxy resins. researchgate.net The amino group can act as a curing agent for epoxy resins, reacting with the epoxide rings to form a cross-linked network. researchgate.net The hydroxyl group can also participate in the curing process. This suggests that this compound could be used to create epoxy resins with specific properties.

Furthermore, aminophenols are used in the synthesis of polyamides, which are known for their high strength and thermal resistance. The reaction of the amino group with a dicarboxylic acid would lead to the formation of a polyamide chain. The presence of the hydroxyl group could offer a site for further modification or cross-linking.

Exploration in Nonlinear Optical Materials (NLO)

Nonlinear optical (NLO) materials are substances that exhibit a nonlinear response to intense electromagnetic fields, such as those produced by lasers. numberanalytics.com These materials are crucial for a variety of applications in photonics and optoelectronics, including frequency conversion and optical switching. numberanalytics.compageplace.de

Organic molecules with both an electron-donating group and an electron-withdrawing group connected by a π-conjugated system often exhibit significant NLO properties. researchgate.net The amino group in this compound acts as an electron donor. By introducing an electron-withdrawing group elsewhere on the molecule, it is possible to create a "push-pull" system that can lead to a large second-order NLO response.

Research has been conducted on related compounds for their NLO properties. For instance, derivatives of 3-(4-Aminophenyl)-1-phenylpropan-1-one are used in NLO materials due to their extended π-conjugation systems. While specific studies on the NLO properties of this compound itself are not detailed in the search results, its structural motifs are indicative of its potential in this area. The synthesis of derivatives with enhanced NLO properties is an active area of research. researchgate.net

Advanced Chemical Design and Development

The structural features of this compound make it a valuable scaffold for advanced chemical design and development, particularly in the field of medicinal chemistry. The ability to modify the molecule at multiple points allows for the creation of libraries of compounds for screening against various biological targets.

The development of new synthetic methodologies, such as one-pot reactions and catalytic processes, further enhances the utility of this compound in advanced chemical design. nih.gov For example, the use of transition-metal catalysts can enable efficient and selective transformations of the functional groups. wiley.com

Computational modeling can also play a role in the design of new molecules based on the this compound scaffold. By predicting the properties and activities of virtual compounds, researchers can prioritize synthetic efforts and accelerate the discovery of new functional molecules.

Design of Chiral Auxiliaries and Ligands

The quest for enantiomerically pure compounds is a cornerstone of modern pharmaceutical and materials science. numberanalytics.com Asymmetric synthesis, a key strategy to achieve this, often relies on the use of chiral auxiliaries and ligands to control the stereochemical outcome of a reaction. numberanalytics.comsigmaaldrich.cn Chiral auxiliaries are compounds that are temporarily incorporated into a substrate to direct a stereoselective transformation, after which they are removed. numberanalytics.com Chiral ligands, on the other hand, coordinate to a metal center to create a chiral catalytic environment that promotes the formation of one enantiomer over the other.

The structure of this compound, particularly its chiral derivatives, contains the necessary functionalities to be an effective precursor for both chiral auxiliaries and ligands. The amino and hydroxyl groups provide two points of attachment, allowing for the formation of rigid cyclic structures upon reaction with other molecules. This rigidity is crucial for effectively shielding one face of a prochiral substrate, thereby inducing high levels of stereoselectivity.

While direct and extensive research literature specifically detailing the use of this compound for these applications is not abundant, the principles can be understood by examining structurally analogous compounds. For instance, chiral amino alcohols like (R)-3-Amino-3-phenyl-1-propanol are known to be employed in the production of chiral ligands for asymmetric catalysis, which can enhance reaction selectivity and efficiency. chemimpex.com The presence of both an amino and a hydroxyl group allows for the synthesis of bidentate ligands that can coordinate to metal catalysts.

The general approach to designing a chiral ligand from a derivative of this compound would involve the following conceptual steps:

Resolution of Enantiomers: The racemic mixture of this compound would first need to be resolved into its individual (R) and (S) enantiomers.

Functional Group Modification: The amino and/or hydroxyl groups of the enantiomerically pure compound can be further functionalized. For example, the amino group can be converted into a phosphine (B1218219) or an oxazoline, which are common coordinating groups in chiral ligands.

Complexation with a Metal: The resulting chiral ligand can then be complexed with a suitable metal precursor (e.g., iridium, rhodium, palladium) to generate a chiral catalyst for asymmetric reactions such as hydrogenation, allylic alkylation, or hydrosilylation.

The table below illustrates the key structural features of this compound that make its chiral forms potential candidates for ligand synthesis.

| Feature | Role in Chiral Ligand/Auxiliary Design |

| Chiral Center | The carbon bearing the amino group can serve as the primary source of chirality. |

| Amino Group (-NH2) | A key coordination site for metal binding and a handle for further chemical modification. |

| Hydroxyl Group (-OH) | A secondary coordination site, enabling the formation of stable bidentate chelate rings with a metal center. |

| Phenyl Ring | Provides a rigid backbone and can be substituted to electronically or sterically tune the properties of the resulting catalyst. |

Development of Novel Synthetic Reagents

The development of novel synthetic reagents is crucial for expanding the toolbox of organic chemists, enabling the efficient and selective synthesis of complex molecules. This compound can serve as a versatile starting material for the creation of new reagents due to its dual functionality.

The amino group can act as a nucleophile or a base, while the hydroxyl group can be transformed into a variety of other functional groups. The aromatic ring can also be modified through electrophilic aromatic substitution. This array of reactive sites allows for the synthesis of a diverse range of derivatives with unique reactivity profiles.

One area where derivatives of this compound could be applied is in the development of organocatalysts. Organocatalysis has emerged as a powerful tool in asymmetric synthesis, offering a metal-free alternative to traditional transition metal catalysis. Chiral amines and alcohols are common motifs in organocatalyst design. For example, a chiral derivative of this compound could be used to synthesize a bifunctional catalyst that can activate a substrate through hydrogen bonding while simultaneously controlling the stereochemistry of the reaction.

Furthermore, this compound can be a building block for creating scaffolds for combinatorial chemistry libraries. By systematically modifying the amino, hydroxyl, and phenyl groups, a large number of distinct compounds can be generated. These libraries can then be screened for a variety of applications, including as new reagents for specific chemical transformations or as molecules with interesting biological or material properties.

The potential transformations of this compound into novel synthetic reagents are summarized in the table below.

| Functional Group | Potential Modifications and Applications |

| Amino Group (-NH2) | - Conversion to amides, sulfonamides, or phosphoramidites to create new ligands or catalysts.- Use as a directing group in ortho-functionalization of the phenyl ring. |

| Hydroxyl Group (-OH) | - Oxidation to an aldehyde or carboxylic acid to introduce new reactive handles.- Conversion to an ether or ester to modify solubility and steric properties.- Transformation into a leaving group for substitution reactions. |

| Phenyl Ring | - Electrophilic substitution (e.g., nitration, halogenation) to introduce new functional groups that can alter the electronic properties of the molecule. |

While specific, named reagents derived directly from this compound are not yet prevalent in the chemical literature, its structural motifs are present in a variety of more complex molecules and intermediates. For example, related aminophenyl compounds serve as precursors in the synthesis of specialized molecules like porphyrin-modified siloxanes. researchgate.net This highlights the foundational role that simple building blocks like this compound can play in the development of advanced materials and reagents.

Future Research Directions and Emerging Trends for 3 3 Aminophenyl Propan 1 Ol

Exploration of Sustainable and Green Synthesis Routes

The industrial synthesis of aromatic amines and alcohols often relies on methods that are resource-intensive and generate significant waste. A major future trend is the development of green synthetic protocols for producing 3-(3-Aminophenyl)propan-1-ol and its derivatives. Research is moving away from classical reduction methods, such as the Bouveault-Blanc reduction which uses stoichiometric amounts of hazardous metallic sodium alfa-chemistry.comhandwiki.org, towards catalytic and biocatalytic alternatives.

Key areas of exploration include:

Catalytic Transfer Hydrogenation (CTH): This approach avoids the use of high-pressure hydrogen gas by using alternative hydrogen donors like formic acid, methanol (B129727), or hydrazine (B178648) in the presence of a heterogeneous catalyst. rsc.orgsci-hub.sed-nb.inforesearchgate.net The development of non-precious metal catalysts, such as those based on cobalt, is a significant advancement in making these processes more economical and sustainable. rsc.org Mechanochemical methods, which use ball milling to conduct CTH reactions in the absence of bulk solvents, represent a frontier in green chemistry. mdpi.com

Biocatalytic Reductions: The use of enzymes, particularly nitroreductases, offers an exceptionally green pathway for the synthesis of the aniline (B41778) moiety from its corresponding nitro precursor. acs.orgacs.org These reactions proceed with high chemoselectivity under mild conditions (room temperature and atmospheric pressure) in aqueous media, eliminating the need for harsh reagents and organic solvents. acs.orgworktribe.com The immobilization of these enzymes on supports, such as magnetic nanoparticles, allows for easy recovery and reuse, further enhancing the sustainability of the process. acs.orgnih.gov

Green Reaction Media: A fundamental principle of green chemistry is the replacement of volatile organic solvents. Future syntheses will increasingly utilize water as a safe, non-toxic, and inexpensive solvent for reactions such as alkylations and protections. acs.orgtandfonline.comrsc.org

The following table summarizes the shift from traditional to emerging green synthetic strategies relevant to the synthesis of this compound.

| Aspect | Traditional Methods | Emerging Green Alternatives | Key Advantages of Green Routes |

|---|---|---|---|

| Reduction of Nitro Group | Catalytic hydrogenation with high-pressure H₂; Stoichiometric metal reductions (e.g., Sn/HCl, Fe/HCl). | Catalytic Transfer Hydrogenation (CTH) with donors like formic acid or methanol rsc.orgsci-hub.se; Biocatalysis using nitroreductases. acs.orgacs.org | Avoids hazardous H₂ gas, milder reaction conditions, improved chemoselectivity, reduced metal waste. rsc.orgacs.org |

| Reduction of Ester/Acid Group | Bouveault-Blanc reduction (Na/EtOH) alfa-chemistry.com; LiAlH₄ reduction. | Catalytic hydrogenation/hydrogenolysis over heterogeneous catalysts. | Higher functional group tolerance, avoids pyrophoric reagents, easier workup. |

| Solvent | Volatile organic solvents (e.g., THF, Dioxane, Toluene). | Water acs.orgtandfonline.com; Supercritical fluids; Solvent-free conditions (Mechanochemistry). mdpi.com | Reduced environmental impact, improved safety, lower cost. acs.org |

| Catalyst | Often requires precious metal catalysts (e.g., Pd, Pt, Rh). | Earth-abundant metal catalysts (e.g., Co, Ni, Fe) rsc.org; Biocatalysts (enzymes). nih.gov | Lower cost, reduced reliance on critical raw materials, high selectivity (biocatalysts). rsc.orgnih.gov |

Advanced Mechanistic Insights via Combined Experimental and Computational Methodologies

A deeper understanding of reaction mechanisms is critical for optimizing existing transformations and inventing new ones. The future of mechanistic studies for reactions involving this compound lies in the powerful synergy between advanced experimental techniques and high-level computational modeling.

Experimental Probes:

Kinetic Isotope Effects (KIEs): KIE studies, where an atom at a specific position is replaced by its heavier isotope (e.g., H by D), are exceptionally powerful for identifying the rate-determining step of a reaction. wikipedia.org A significant KIE indicates that the bond to the isotopically labeled atom is being broken or formed in the transition state. snnu.edu.cngoogle.commarquette.eduacs.org

Hammett Plots: By studying the effect of electronically different substituents on the reaction rate, Hammett analysis provides insight into the development of charge in the transition state. nih.gov A linear correlation with a negative slope (ρ), for instance, suggests a buildup of positive charge at the reaction center in the rate-limiting step. marquette.eduacs.orgacs.orgmarquette.edu

Computational Modeling:

Density Functional Theory (DFT): DFT calculations have become an indispensable tool for mapping the potential energy surfaces of complex reactions. sioc-journal.cnresearchgate.net This method allows researchers to visualize transition state structures, calculate activation energy barriers, and predict the feasibility of proposed mechanistic pathways. acs.orgresearchgate.netrsc.org DFT can be used to corroborate experimental findings, such as explaining the origin of regioselectivity or predicting KIE values. sioc-journal.cn

The combination of these methods provides a holistic view of a reaction mechanism. For example, in a ruthenium-catalyzed coupling reaction, experimental Hammett plots and KIE data can suggest a specific rate-limiting step, while DFT calculations can model the precise geometry and energetics of the corresponding transition state, providing a complete and validated mechanistic picture. acs.orgacs.org

| Methodology | Description | Information Gained | Example Application |

|---|---|---|---|

| Kinetic Isotope Effect (KIE) | Measures the change in reaction rate upon isotopic substitution (e.g., H/D). wikipedia.org | Identifies bond-breaking/forming events in the rate-determining step (RDS). google.com | Observing a significant 13C-KIE at the α-carbon in an alkylation reaction supports C-C bond formation as the RDS. acs.org |

| Hammett Analysis | Correlates reaction rates of substituted substrates with electronic parameters (σ). nih.gov | Reveals charge distribution in the transition state. | A negative slope (ρ) in a plot of log(kX/kH) vs. σ indicates positive charge buildup on the substrate in the transition state. marquette.edumarquette.edu |

| In-situ Spectroscopy (NMR, IR) | Monitors the reaction mixture over time to observe the formation and consumption of species. | Detects reaction intermediates. | Identification of a β-aminoimine intermediate prior to C-C bond cleavage in a deaminative coupling. marquette.edu |

| Density Functional Theory (DFT) | Quantum mechanical modeling to calculate the electronic structure and energy of molecules. sioc-journal.cn | Calculates reaction energy profiles, transition state geometries, and predicted kinetic data (e.g., KIEs). acs.orgresearchgate.net | Validating a proposed catalytic cycle by showing that the calculated energy barrier for the proposed RDS matches experimental kinetic data. acs.org |

Diversification of Applications in Interdisciplinary Chemical Research

While this compound is a valuable building block, future research will increasingly focus on leveraging its unique bifunctional nature for applications in more specialized and interdisciplinary fields. Its structure is ideal for serving as a molecular linker or a scaffold for creating molecules with complex functions.

Emerging applications include:

Photopharmacology: A cutting-edge application is the use of this compound in the synthesis of photoswitchable ligands, such as "Photo-Adrenalines". snnu.edu.cn In these molecules, the aminophenylpropanol core acts as a mimic of a natural neurotransmitter, while being attached to a photoswitchable unit (e.g., an azobenzene). This allows for the control of biological receptor activity with light, enabling the study of signaling pathways with unprecedented spatiotemporal precision.

Synthesis of Complex Heterocycles: The 1,3-amino alcohol motif is a powerful precursor for the synthesis of a wide variety of heterocyclic compounds, which form the backbone of many pharmaceuticals. researchgate.net Future work will likely explore novel catalytic cascades that transform this compound and its derivatives into medicinally relevant scaffolds like quinolines, indoles, and various benzo-fused N,O-heterocycles in a single step. acs.orgbohrium.comresearchgate.net

Materials Science: The presence of both an amine and a hydroxyl group makes this compound an attractive monomer for creating functional polymers or for modifying the surfaces of materials. Arylamino alcohols are recognized for their importance in material science. The functional groups can be used to anchor the molecule to nanomaterials, imparting new properties, or to build dendritic structures for applications in catalysis or drug delivery.

| Research Area | Role of this compound | Specific Example/Future Direction | Significance |

|---|---|---|---|

| Medicinal Chemistry / Photopharmacology | Core scaffold mimicking endogenous ligands. | Synthesis of photoswitchable β2-adrenergic receptor agonists ("Photo-Adrenalines"). snnu.edu.cn | Enables precise spatiotemporal control of biological processes for research purposes. |

| Heterocyclic Synthesis | Bifunctional precursor for cyclization reactions. | Development of novel catalytic cascades to produce quinolines, indoles, or benzo[f] rsc.orgresearchgate.netoxazepines. researchgate.netacs.org | Provides rapid access to structurally complex and diverse molecules for drug discovery libraries. |

| Materials Science | Functional monomer or surface modification agent. | Grafting onto nanomaterial surfaces to improve dispersibility or add functionality; use as a monomer in specialty polyamides or polyurethanes. | Creation of new hybrid materials with tailored optical, electronic, or binding properties. |

| Asymmetric Catalysis | Precursor to chiral ligands. | Synthesis of chiral 1,3-amino alcohol ligands for use in asymmetric transfer hydrogenation or other enantioselective transformations. | Development of new, efficient catalysts for the production of single-enantiomer pharmaceuticals. |

Q & A